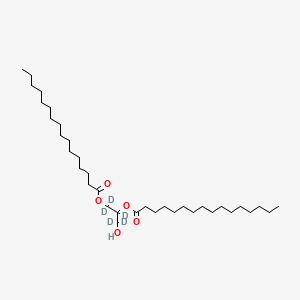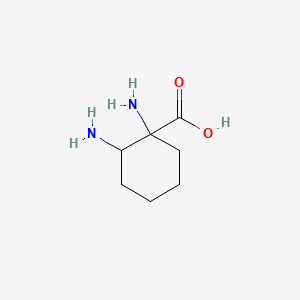
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is a synthetic derivative of cortisone, a steroid hormone. It is characterized by the presence of a tert-butyldimethylsilyl group attached to the tetrahydro cortisone structure. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone typically involves the protection of hydroxyl groups in cortisone with tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is primarily used in scientific research, including:
Chemistry: As a protected form of cortisone, it is used in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.
Biology: It serves as a tool to investigate the biological activity of cortisone derivatives.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of cortisone analogs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The presence of the silyl protecting group can affect the compound’s stability and bioavailability, thereby influencing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Cortisone: The parent compound, which lacks the silyl protecting group.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with a longer duration of action.
Uniqueness
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research settings where controlled modification of cortisone is required .
Propiedades
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXTAZQULRQBM-BJGFIVMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747258 |
Source


|
| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83274-73-1 |
Source


|
| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/new.no-structure.jpg)



![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)





![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
